molecular formula C4H9Na B12538808 sodium;2-methanidylpropane CAS No. 864974-51-6

sodium;2-methanidylpropane

Cat. No.: B12538808
CAS No.: 864974-51-6
M. Wt: 80.10 g/mol
InChI Key: WSOUKJQSABOGAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-methanidylpropane can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2-methyl-2-propanethiol with sodium hydroxide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete conversion of the thiol to its sodium salt .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-methanidylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Thioethers

    Oxidation Reactions: Disulfides, sulfonates

    Reduction Reactions: Alcohols

Mechanism of Action

The mechanism of action of sodium;2-methanidylpropane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged sulfur atom, which readily forms bonds with electrophiles. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanethiolate
  • Sodium ethanethiolate
  • Sodium propanethiolate

Uniqueness

Sodium;2-methanidylpropane is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear thiolates. This structural feature makes it particularly useful in selective reactions where steric effects play a crucial role .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and stability make it a valuable reagent in organic synthesis, biological modifications, and industrial production processes.

Properties

CAS No.

864974-51-6

Molecular Formula

C4H9Na

Molecular Weight

80.10 g/mol

IUPAC Name

sodium;2-methanidylpropane

InChI

InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1

InChI Key

WSOUKJQSABOGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[CH2-].[Na+]

Origin of Product

United States

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